Ethyl 2,3,4-trimethoxybenzoate

Description

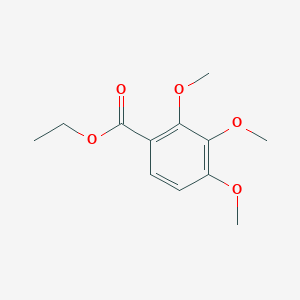

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,4-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-7-9(14-2)11(16-4)10(8)15-3/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNGESOZAVCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Chemical Significance Within Aromatic Esters

Aromatic esters, characterized by an ester functional group attached to an aromatic ring, have a long history, initially valued for their pleasant fragrances in perfumes. numberanalytics.com Over time, their significance has expanded into diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Esters, in general, are organic compounds formed from the reaction of an acid with an alcohol. britannica.comwikipedia.org Those derived from carboxylic acids are the most common. britannica.com

Trimethoxybenzoate esters, as a subgroup of aromatic esters, have garnered interest primarily for their presence in natural products and their potential as building blocks in the synthesis of more complex molecules. For instance, Ethyl 3,4,5-trimethoxybenzoate (B1228286) has been isolated from the roots of Rauvolfia yunnanensis Tsiang. chemicalbook.commedchemexpress.com The trimethoxybenzoyl group is a key structural feature in the molecule of reserpine, an alkaloid with a history of use for its effects on the central nervous system. cdnsciencepub.com This has spurred research into various synthetic basic esters of 3,4,5-trimethoxybenzoic acid. cdnsciencepub.com

Overview of Structural Features and Their Implications for Molecular Design

The core structure of Ethyl 2,3,4-trimethoxybenzoate consists of a benzene (B151609) ring substituted with an ethyl ester group and three methoxy (B1213986) groups at the 2, 3, and 4 positions. The arrangement of these methoxy groups is a critical determinant of the molecule's electronic and steric properties. The presence of multiple methoxy groups, which are electron-donating, influences the reactivity of the benzene ring. cymitquimica.com

Current Research Frontiers Within the Trimethoxybenzene Chemical Class

Synthetic Approaches for Ethyl 2,3,4-trimethoxybenzoate and its Positional Isomers

The construction of the ethyl 2,3,4-trimethoxybenzoate scaffold can be achieved through several synthetic routes, each with distinct advantages concerning yield, selectivity, and scalability.

The most direct synthesis of ethyl 2,3,4-trimethoxybenzoate is the Fischer-Speier esterification of 2,3,4-trimethoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. solubilityofthings.com Traditional methods involving reflux with excess ethanol and a mineral acid like sulfuric acid can be effective but often require long reaction times and face equilibrium limitations. usm.my

To address these challenges, modern optimization techniques such as microwave-assisted organic synthesis (MAOS) have been employed. usm.my Microwave irradiation in a sealed vessel allows for rapid heating of the solvent above its boiling point, which can dramatically accelerate the reaction rate. usm.my However, for equilibrium-driven processes like esterification, the accumulation of water can limit the yield. An improved microwave method involves the periodic addition of the acid catalyst, which helps to drive the reaction to completion. usm.my

Research on the esterification of structurally related substituted benzoic acids provides a model for optimizing the synthesis of ethyl 2,3,4-trimethoxybenzoate. Key variables include temperature, irradiation time, and the nature of the alcohol. Primary alcohols consistently provide higher yields compared to secondary or tertiary alcohols. usm.my

| Entry | Temperature (°C) | Irradiation Time (min) | Catalyst Addition | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 130 | 15 (3 x 5 min) | At start of each 5 min interval | ~85-90 | usm.my |

| 2 | 110 | 15 (3 x 5 min) | At start of each 5 min interval | ~75 | usm.my |

| 3 | 130 | 15 (1 x 15 min) | Only at start | <20 | usm.my |

| 4 | Reflux (Conventional) | 4 hours | Only at start | ~78 | usm.my |

The synthesis of specific positional isomers of trimethoxybenzoates requires precise control over the placement of the methoxy (B1213986) groups, a concept known as regioselectivity. This is often accomplished by starting with precursor aromatic acids that have a pre-defined substitution pattern. For instance, the enzymatic para-carboxylation of catechols demonstrates a high degree of regioselectivity, a principle that is highly valuable in complex syntheses. nih.gov

While direct synthesis of ethyl 2,3,4-trimethoxybenzoate starts with the corresponding acid, building it from a simpler precursor would involve sequential, regioselective methylation and functionalization steps. The reactivity of the aromatic ring is heavily influenced by the existing substituents. In the case of the related 3,4,5-trimethoxybenzoic acid, selective demethylation of the 4-methoxy group can be achieved, highlighting the differential reactivity of the methoxy positions. google.com Similarly, direct carboxylation of substituted phenols like thiophenol can proceed with high regioselectivity, affording ortho-substituted products under specific conditions, which contrasts with the para-substitution typically observed. academie-sciences.fr The synthesis of specific isomers like 2,3,4-trihydroxybenzoic acid versus its isomers and their subsequent differential reactivity in enzymatic reactions further underscores the importance of regiocontrol in the synthesis of polysubstituted aromatics. nih.gov

Modern preparative chemistry increasingly relies on advanced catalytic systems to improve efficiency, yield, and environmental sustainability. For esterification reactions, Brønsted acidic ionic liquids (BAILs) have emerged as promising alternatives to traditional mineral acids. academie-sciences.fr These compounds act as both the catalyst and the solvent, simplifying the reaction setup and often leading to higher yields and shorter reaction times. academie-sciences.frionike.com

Ionic liquids (ILs) are salts with melting points below 100 °C that offer unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency. fau.eu Catalytic systems can be designed where the IL is immobilized on a solid support, a concept known as Supported Ionic Liquid Phase (SILP), which facilitates easy separation and recycling of the catalyst. fau.eu The use of ILs can be particularly advantageous for reactions like the Biginelli condensation, where they have been shown to be highly efficient, neutral, and solvent-free catalysts. ionike.com This catalytic approach is directly transferable to the esterification of benzoic acids, offering a greener and more efficient synthetic route. academie-sciences.fr

Rational Design and Preparation of Ethyl 2,3,4-trimethoxybenzoate Derivatives and Analogs

The core structure of ethyl 2,3,4-trimethoxybenzoate can be systematically modified at either the ester group or the aromatic ring to produce a library of derivatives and analogs for various chemical applications.

The ethyl ester portion of the molecule is a prime site for modification to introduce different functionalities. A common and effective method for creating a diverse range of esters is through the coupling of 2,3,4-trimethoxybenzoic acid with various alcohols. This is often achieved using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govimtm.cz This method allows for the synthesis of complex esters under mild, room-temperature conditions. nih.gov

| Derivative Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethyl 2,3,4-trimethoxybenzoate | Direct coupling | 2,3,4-Trimethoxybenzoic acid, EDCI, DMAP | 80 | nih.govimtm.cz |

| 2-Piperidinoethyl 3,4,5-trimethoxybenzoate (B1228286) | Two-step: halo-ester intermediate | 3,4,5-Trimethoxybenzoyl chloride, 2-chloroethanol, Piperidine | 72 | cdnsciencepub.com |

| 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine | O-acylation of protected amino alcohol | 3,4,5-Trimethoxybenzoyl chloride, 2-(2-hydroxyethyl)pyrrolidine (protected) | 22 (as HCl salt) | tubitak.gov.tr |

The aromatic ring of ethyl 2,3,4-trimethoxybenzoate is activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methoxy groups. This allows for the introduction of additional functional groups at specific positions on the ring. The precise location of the new substituent is directed by the combined electronic and steric effects of the existing methoxy and ester groups.

A key example of such functionalization is halogenation. The iodination of the closely related 3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate (B77799) has been shown to be an efficient method for producing 2-iodo-3,4,5-trimethoxybenzoic acid in high yield. researchgate.net This demonstrates that the positions ortho to the carboxyl group are activated and accessible for substitution. Applying this principle to ethyl 2,3,4-trimethoxybenzoate would likely lead to substitution at the C5 or C6 positions. Other electrophilic substitution reactions, such as nitration, can also be used to introduce further functionality onto the aromatic core. researchgate.net These modifications provide access to a wide range of novel compounds with potentially altered chemical and physical properties.

Integration into Complex Heterocyclic Frameworks (e.g., quinoline (B57606), pyrrolidine (B122466), isoquinoline (B145761) derivatives)

The trimethoxybenzoyl moiety, the core of Ethyl 2,3,4-trimethoxybenzoate, is a valuable structural unit incorporated into various biologically active heterocyclic systems. Its derivatives serve as key intermediates in the synthesis of quinolines, pyrrolidines, and isoquinolines.

Quinoline Derivatives: The 2,3,4-trimethoxybenzoate unit has been successfully integrated into quinoline scaffolds. One notable example is the synthesis of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethyl 2,3,4-trimethoxybenzoate. mdpi.com This compound is prepared through a coupling reaction, demonstrating how the ester can be appended to a pre-existing heterocyclic system to create more complex molecules with potential antiproliferative activities. mdpi.com The synthesis involves the reaction of a substituted benzoic acid with a thioalkylquinoline derivative, often facilitated by coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)-pyridine (DMAP). mdpi.com

Pyrrolidine Derivatives: While direct synthesis from Ethyl 2,3,4-trimethoxybenzoate is less documented, the closely related 3,4,5-trimethoxybenzoyl group is readily used to synthesize pyrrolidine derivatives. researchgate.netresearchgate.net A common strategy involves the O-acylation of a protected amino alcohol, such as a derivative of 2-(2-hydroxyethyl)pyrrolidine, with 3,4,5-trimethoxybenzoyl chloride. researchgate.netresearchgate.net This highlights a pathway where the trimethoxybenzoyl scaffold is introduced via an ester linkage. Subsequent deprotection of the amino group can sometimes lead to intramolecular migration of the acyl group, a phenomenon discussed in section 2.3.2. researchgate.net These syntheses underscore the utility of trimethoxybenzoyl esters as precursors for functionalized pyrrolidines, which are explored for their potential as matrix metalloproteinase (MMP) inhibitors. mdpi.com

Isoquinoline Derivatives: The construction of the isoquinoline core generally involves cyclization reactions of appropriately substituted phenethylamine (B48288) or benzaldehyde (B42025) precursors. bohrium.comrsc.orgorientjchem.org For instance, the Bischler-Napieralski reaction or the Pictet-Spengler reaction are cornerstone methods for creating 3,4-dihydroisoquinoline (B110456) and tetrahydroisoquinoline rings, respectively. bohrium.com While Ethyl 2,3,4-trimethoxybenzoate is not a direct precursor in these classical methods, its structural elements are relevant. The trimethoxy-substituted phenyl ring is a common feature in many bioactive isoquinoline alkaloids. A hypothetical pathway to integrate the 2,3,4-trimethoxybenzoyl moiety could involve the reduction of the ester and ortho-formylation or acylation, followed by condensation with an amine and subsequent cyclization to build the heterocyclic ring. More modern approaches utilize transition-metal-catalyzed C-H activation and annulation reactions to construct isoquinolone frameworks from benzamides and alkynes. ntu.edu.tw

Table 1: Synthesis of Heterocyclic Derivatives Incorporating the Trimethoxybenzoyl Moiety

| Heterocycle | Synthetic Strategy | Precursors | Key Findings | Reference(s) |

| Quinoline | Coupling Reaction | 7-chloro-4-(2-hydroxyethylsulfanyl)quinoline, 2,3,4-trimethoxybenzoic acid | Successful integration of the 2,3,4-trimethoxybenzoate moiety onto a quinoline scaffold. | mdpi.com |

| Pyrrolidine | O-Acylation | 2-(2-hydroxyethyl)pyrrolidine derivative, 3,4,5-trimethoxybenzoyl chloride | Efficient formation of a pyrrolidine-containing ester with the trimethoxybenzoyl group. | researchgate.netresearchgate.net |

| Isoquinoline | Cyclization (General) | Phenethylamine derivatives, Benzaldehyde derivatives | The trimethoxy-substituted ring is a common structural motif in isoquinoline synthesis. | bohrium.comorientjchem.org |

| Isoquinolone | Rh(III)-Catalyzed [4+2] Annulation | N-(pivaloyloxy) aryl amides, Internal alkynes | Modern C-H activation method for constructing the isoquinolone core. | ntu.edu.tw |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. docbrown.info

For ethyl 2,3,4-trimethoxybenzoate, the IR spectrum will prominently feature:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. vscht.czscholarsresearchlibrary.com

Several bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the aromatic, ethyl, and methoxy groups. vscht.cz

Characteristic C-O stretching vibrations for the ester and ether linkages, typically appearing in the 1000-1300 cm⁻¹ region. docbrown.info

Absorptions in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring. vscht.cz

Table 3: Characteristic IR Absorption Bands for Ethyl 2,3,4-trimethoxybenzoate

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1720-1740 | Strong |

| C-H Stretch (Aromatic & Aliphatic) | 2850-3000 | Medium-Strong |

| C-O Stretch (Ester & Ether) | 1000-1300 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Mass Determination and Gas-Phase Ion Chemistry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. chemguide.co.ukslideshare.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of selected ions. researchgate.net Studies on the gas-phase dissociation of the 2,3,4-trimethoxybenzoate anion reveal interesting fragmentation pathways. acs.org Upon activation, the anion undergoes a loss of carbon dioxide (CO₂). acs.orgresearchgate.net The resulting 1-dehydro-2,3,4-trimethoxybenzene anion can then undergo consecutive eliminations of formaldehyde (B43269) (CH₂O) units. researchgate.netacs.org This fragmentation pattern is influenced by the positions of the methoxy groups on the benzene (B151609) ring and involves a "ring walk" of the negative charge. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tubitak.gov.tr In the context of synthesizing derivatives of ethyl 2,3,4-trimethoxybenzoate, GC-MS can be employed to monitor the progress of a reaction. tubitak.gov.trrsc.orgsilae.it By analyzing small aliquots of the reaction mixture over time, one can identify the starting materials, intermediates, and final products, thereby optimizing reaction conditions and ensuring the desired product is formed. tubitak.gov.tr

Advanced Spectroscopic and Structural Characterization of Ethyl 2,3,4-trimethoxybenzoate

While Ethyl 2,3,4-trimethoxybenzoate is a known chemical compound, a detailed search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this exact molecule. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for Ethyl 2,3,4-trimethoxybenzoate at the time of this writing.

Therefore, a detailed analysis of its solid-state molecular and supramolecular architecture, including crystal packing, intermolecular hydrogen bonding networks, conformational analysis, and dihedral angle orientations in the crystalline phase, cannot be provided based on currently available experimental data.

For context, crystallographic studies on closely related isomers, such as ethyl 3,4,5-trimethoxybenzoate, have been conducted. uni-regensburg.de These studies reveal insights into how the arrangement of methoxy and ethyl ester groups on the benzene ring influences crystal packing and intermolecular interactions, which are often governed by weak C-H···O hydrogen bonds. uni-regensburg.deresearchgate.net In the absence of specific data for the 2,3,4-substituted isomer, any discussion on its crystal structure would be purely speculative.

Further research involving the synthesis of high-quality single crystals of Ethyl 2,3,4-trimethoxybenzoate and subsequent X-ray diffraction analysis would be required to generate the data necessary for the requested detailed structural characterization.

Theoretical Chemistry and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties and reactivity of molecules. For Ethyl 2,3,4-trimethoxybenzoate, these computational methods provide insights into its structure, stability, and the nature of its reactive sites.

Density Functional Theory (DFT) has become a primary tool for modeling the electronic structure of medium to large molecules with reliable accuracy. researchgate.net For aromatic esters like Ethyl 2,3,4-trimethoxybenzoate, DFT methods are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry optimization) and to calculate the molecule's total electronic energy.

The process involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common and effective combination for such organic molecules is the B3LYP hybrid functional with Pople-style basis sets like 6-31G(d,p) or 6-311++G**. uni-regensburg.deresearchgate.netniscpr.res.in The geometry is iteratively adjusted until a minimum energy conformation is found, representing the molecule's ground state structure. These calculations form the foundation for all further computational analyses, including vibrational frequencies, electronic properties, and reactivity. niscpr.res.in

Table 1: Common DFT Methodologies for Analyzing Benzoate Derivatives

| Component | Description | Examples from Literature |

|---|---|---|

| Functional | Approximates the exchange-correlation energy term in DFT. The choice of functional is critical for accuracy. | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional known for its balance of accuracy and computational cost. uni-regensburg.deniscpr.res.in |

| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions of atoms in the molecule. | 6-31G(d,p) and 6-311++G** are Pople-style basis sets. The additional 'd,p' and '++' denote polarization and diffuse functions, respectively, which are important for accurately describing bonding and non-bonding interactions. uni-regensburg.de |

| Application | The primary output of the calculation. | Geometry optimization, single-point energy calculations, frequency calculations, and obtaining the electronic wavefunction for further analysis. researchgate.netuni-regensburg.de |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netedu.krd

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular stability and reactivity. niscpr.res.inedu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. niscpr.res.inresearcher.life

These orbital energies are typically calculated using DFT or Time-Dependent DFT (TD-DFT) methods. niscpr.res.in

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Significance | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | A higher HOMO energy indicates a stronger tendency to donate electrons to an electrophile. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. |

| HOMO-LUMO Gap (ΔE) | An indicator of molecular kinetic stability and chemical reactivity. nih.gov | A smaller gap suggests higher reactivity and lower stability. researcher.life |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, illustrating the regions of a molecule that are electron-rich or electron-poor. uni-muenchen.de

The color-coding on an MEP map provides a guide to reactivity:

Red/Yellow/Orange regions indicate negative electrostatic potential, arising from a high electron density (e.g., lone pairs on oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack . researchgate.net

Blue regions indicate positive electrostatic potential, typically found around hydrogen atoms or electron-deficient areas. These sites are prone to nucleophilic attack . researchgate.net

Green regions represent neutral or non-polar areas of the molecule. researchgate.net

For a molecule like Ethyl 2,3,4-trimethoxybenzoate, the MEP map would be expected to show significant negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) groups, identifying them as primary sites for interaction with electrophiles. researchgate.net

Table 3: MEP Map Color Interpretation

| Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Red | Most Negative | Strongest site for electrophilic attack |

| Yellow | Negative | Site for electrophilic attack |

| Green | Near-Zero / Neutral | Low reactivity, non-polar interactions |

Based on the energies of the HOMO and LUMO orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. researchgate.net These conceptual DFT parameters provide a more quantitative picture than qualitative descriptions alone. The key descriptors are calculated using the following relationships, based on Koopman's theorem: researchgate.net

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2 ≈ - (E_HOMO + E_LUMO) / 2

Chemical Potential (μ) = -χ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

A larger HOMO-LUMO gap corresponds to greater hardness (η), indicating higher stability and lower reactivity. researchgate.netniscpr.res.in Conversely, a molecule with low hardness is considered "soft" and more reactive. niscpr.res.in The electrophilicity index (ω) measures the energy stabilization when the molecule accepts electrons from the environment.

Table 4: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. High hardness implies high stability. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are employed to investigate how a molecule like Ethyl 2,3,4-trimethoxybenzoate or its derivatives might interact with biological macromolecules, such as proteins or enzymes. nih.govasianjpr.com These methods are fundamental in computational drug discovery.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. asianjpr.com This is often followed by MD simulations, which provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the interactions and conformational changes in both the ligand and the target protein. mdpi.com For instance, studies on structurally related 3,4,5-trimethoxybenzoate (B1228286) derivatives have used these methods to explore their binding mechanisms with targets like Dihydrofolate reductase (DHFR) and the colchicine (B1669291) binding site of tubulin. mdpi.comresearchgate.net Such simulations can identify crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com

Table 5: Application of Molecular Modeling to Trimethoxybenzoate Derivatives

| Technique | Purpose | Key Findings in Related Systems |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. | Identification of potential binding sites and scoring of binding strength. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-protein complex over time. | Assesses the stability of the docked pose and characterizes key, persistent interactions (e.g., hydrogen bonds). mdpi.com |

| Target Examples | Dihydrofolate reductase (DHFR), Tubulin | Trimethoxybenzoate scaffolds have been shown to interact with these anticancer targets. mdpi.comresearchgate.net |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. e3s-conferences.org The energy of the transition state determines the activation energy and thus the rate of the reaction.

For the 2,3,4-trimethoxybenzoate structure, computational studies have been particularly insightful in explaining its unique fragmentation behavior in the gas phase. Ab initio and DFT calculations were used to investigate the collision-induced dissociation of the 2,3,4-trimethoxybenzoate anion. researchgate.net The research proposed a detailed stepwise fragmentation pathway that was supported by the computational results. researchgate.netnih.gov

The study showed that the dissociation is not random but follows a specific "ring walk" mechanism. researchgate.net After the initial loss of a methyl radical, the negative charge, initially on an oxygen atom, circumambulates the benzene (B151609) ring. This charge migration facilitates three consecutive eliminations of formaldehyde (B43269) units, a process rationalized by the calculated energies of the various transition states involved in the rearrangement. researchgate.net This work exemplifies how computational elucidation of transition state structures can provide a deep understanding of a reaction pathway that would be difficult to determine through experimental means alone. researchgate.net

Table 6: Computationally Elucidated Fragmentation of 2,3,4-Trimethoxybenzoate Anion

| Step | Process | Computational Support |

|---|---|---|

| 1 | Generation of the 1-dehydro-2,3,4-trimethoxybenzene anion. | Supported by mass spectrometric data. researchgate.net |

| 2 | "Ring Walk" Rearrangement | The negative charge is proposed to move sequentially from position 1 to 2, then to 3, and finally to 4. researchgate.net |

| 3 | Consecutive Formaldehyde Loss | Each step of the charge migration enables the elimination of a formaldehyde molecule. researchgate.net |

| 4 | Transition State Analysis | DFT and ab initio calculations support the proposed stepwise pathway by determining the energies of the transition states for each step. researchgate.net |

Research Applications in Molecular Design and Biological System Modulation

Role as Versatile Building Blocks in Complex Organic Synthesis

The 2,3,4-trimethoxybenzoyl moiety is a recurring structural motif in various complex molecules. Ethyl 2,3,4-trimethoxybenzoate, as a stable and reactive derivative, is an ideal precursor for introducing this functional group during multi-step synthetic campaigns.

While direct, single-step syntheses of natural products from Ethyl 2,3,4-trimethoxybenzoate are not commonly documented, its corresponding acid has been utilized as a key building block. For instance, 2,3,4-trimethoxybenzoic acid was a crucial component in the total synthesis of the tropoloisoquinoline alkaloid, pareitropone. sigmaaldrich.com In such syntheses, the ethyl ester form is a common laboratory surrogate, readily hydrolyzed to the carboxylic acid or converted to other reactive intermediates as needed for the synthetic route. The strategic placement of the methoxy (B1213986) groups is often vital for the biological activity of the final natural product.

The construction of heterocyclic systems is a cornerstone of medicinal chemistry, and Ethyl 2,3,4-trimethoxybenzoate provides a functionalized aromatic ring that can be elaborated into various heterocyclic structures. A primary example is the synthesis of quinoxalines. The classical route to quinoxaline synthesis involves the condensation of a benzene-1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net

A plausible synthetic pathway leveraging the 2,3,4-trimethoxybenzoyl structure would involve the conversion of Ethyl 2,3,4-trimethoxybenzoate into a corresponding 1,2-dicarbonyl derivative (a substituted benzil). This intermediate can then react with an o-phenylenediamine to yield a highly substituted quinoxaline, embedding the 2,3,4-trimethoxyphenyl moiety into the final heterocyclic framework. This strategy allows for the creation of a library of quinoxaline derivatives with potential applications as anticancer, anti-tuberculosis, or antifungal agents. nih.gov

Future Research Directions and Emerging Paradigms

Development of More Efficient and Green Synthetic Methodologies

The traditional synthesis of Ethyl 2,3,4-trimethoxybenzoate typically involves the Fischer esterification of 2,3,4-trimethoxybenzoic acid with ethanol (B145695), often catalyzed by a strong mineral acid such as sulfuric acid. While effective, this method presents drawbacks in line with the growing emphasis on green chemistry, including the use of corrosive catalysts, generation of acidic waste, and often requiring prolonged reaction times and high temperatures. Future research is poised to address these limitations by exploring more sustainable and efficient synthetic routes.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and increased yields. For the synthesis of ethyl benzoate, a related compound, microwave-assisted methods have been shown to achieve high yields in a matter of minutes, compared to hours with conventional heating. uwlax.edu The application of microwave technology to the synthesis of Ethyl 2,3,4-trimethoxybenzoate could offer similar advantages, minimizing energy consumption and the potential for side-product formation.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance chemical reactivity through the phenomenon of acoustic cavitation. This method has been successfully applied to the esterification of various carboxylic acids, often resulting in higher yields and shorter reaction times under milder conditions compared to conventional methods. bas.bgslideshare.net Investigating the sonochemical synthesis of Ethyl 2,3,4-trimethoxybenzoate could provide a more energy-efficient and scalable production method. researchgate.net

Solid Acid Catalysts: To circumvent the issues associated with homogeneous acid catalysts, research into solid acid catalysts is a burgeoning field. Materials such as zeolites, ion-exchange resins (e.g., Amberlyst), and sulfated zirconia offer advantages including ease of separation from the reaction mixture, reusability, and reduced corrosivity. nih.govcsic.eskaust.edu.sa The development of a robust solid acid catalyst for the esterification of 2,3,4-trimethoxybenzoic acid would represent a significant step towards a greener synthesis of the target compound.

Table 1: Comparison of Potential Green Synthetic Methodologies for Ethyl 2,3,4-trimethoxybenzoate

| Methodology | Catalyst Type | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Microwave-Assisted | Homogeneous (e.g., H₂SO₄) or Heterogeneous | Drastic reduction in reaction time, increased yields, energy efficiency. uwlax.educibtech.org | Specialized equipment required, potential for localized overheating. |

| Ultrasound-Assisted | Homogeneous or Heterogeneous | Milder reaction conditions, improved yields, enhanced mass transfer. derpharmachemica.commdpi.com | Scalability can be a challenge, requires specific equipment. |

| Solid Acid Catalysis | Heterogeneous (e.g., Zeolites, Resins) | Catalyst reusability, reduced waste, non-corrosive. nih.gov | Potentially lower activity than homogeneous catalysts, catalyst deactivation. |

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The optimization of synthetic methodologies for Ethyl 2,3,4-trimethoxybenzoate can be greatly enhanced by the implementation of Process Analytical Technology (PAT). PAT is a framework that utilizes in-situ analytical techniques to monitor and control manufacturing processes in real-time, ensuring quality and efficiency. mt.comamericanpharmaceuticalreview.comthermofisher.com For the synthesis of this compound, advanced spectroscopic methods can provide invaluable insights into reaction kinetics and mechanisms.

In-Situ Raman and FTIR Spectroscopy: Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for real-time reaction monitoring. youtube.com These techniques can be used to track the concentration of reactants and products by monitoring characteristic vibrational bands. For the esterification reaction, one could monitor the disappearance of the carboxylic acid O-H and C=O stretching bands of 2,3,4-trimethoxybenzoic acid and the simultaneous appearance of the ester C=O and C-O stretching bands of Ethyl 2,3,4-trimethoxybenzoate. acs.orgresearchgate.netacs.orgaiche.org This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and the development of robust kinetic models. open-raman.org

Table 2: Application of In-Situ Spectroscopic Techniques for Monitoring Ethyl 2,3,4-trimethoxybenzoate Synthesis

| Spectroscopic Technique | Key Parameters to Monitor | Information Gained |

|---|---|---|

| In-Situ Raman Spectroscopy | Disappearance of carboxylic acid C=O band (~1650 cm⁻¹). Appearance of ester C=O band (~1720 cm⁻¹). | Real-time concentration profiles of reactant and product, reaction kinetics, endpoint determination. acs.org |

| In-Situ FTIR Spectroscopy | Disappearance of broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹). Appearance of ester C-O stretch (~1100-1300 cm⁻¹). | Complementary kinetic data, detection of intermediates, understanding of reaction mechanism. |

Synergy between Computational and Experimental Approaches in Structure-Activity Relationship Studies

While the biological activities of Ethyl 2,3,4-trimethoxybenzoate are not yet extensively documented, its structural motifs suggest potential for interaction with biological targets. Future research in this area will greatly benefit from a synergistic approach that combines computational modeling with experimental validation to explore the structure-activity relationships (SAR) of its derivatives.

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of a series of Ethyl 2,3,4-trimethoxybenzoate analogs with their biological activity. nih.govarabjchem.orgdergipark.org.tr These models can help identify key steric, electronic, and hydrophobic features that are crucial for activity. nih.gov

Molecular Docking: This technique can be used to predict the binding mode and affinity of Ethyl 2,3,4-trimethoxybenzoate derivatives to the active site of a specific biological target. proquest.comsemanticscholar.orgnih.govresearchgate.net This provides insights into the molecular interactions that govern binding and can guide the design of more potent analogs.

Experimental Validation: The predictions from computational models must be validated through experimental testing. This involves synthesizing the designed analogs and evaluating their biological activity in relevant assays. The experimental data is then used to refine and improve the computational models in an iterative process.

Table 3: A Synergistic Workflow for SAR Studies of Ethyl 2,3,4-trimethoxybenzoate Derivatives

| Step | Computational Approach | Experimental Approach | Outcome |

|---|---|---|---|

| 1. Initial Screening | Virtual screening of compound libraries against potential targets. | High-throughput screening of a small library of existing analogs. | Identification of initial hits and potential biological targets. |

| 2. Model Building | Development of 3D-QSAR models based on initial hits. | Synthesis of a focused library of analogs with systematic structural modifications. | Predictive models to guide further analog design. |

| 3. Lead Optimization | Molecular docking of designed analogs to refine binding interactions. | In-vitro and in-vivo testing of optimized analogs for potency and selectivity. | Identification of lead compounds with improved activity and drug-like properties. |

Exploration of Novel Biological Targets and Elucidation of Undiscovered Mechanistic Pathways

The trimethoxybenzene moiety is present in a number of biologically active natural products and synthetic compounds, suggesting that Ethyl 2,3,4-trimethoxybenzoate could serve as a scaffold for the development of novel therapeutic agents. mdpi.com A key area of future research will be the identification of its biological targets and the elucidation of its mechanisms of action.

Potential Biological Targets:

Bacterial Efflux Pumps: There is growing interest in the development of efflux pump inhibitors (EPIs) to combat antibiotic resistance. frontiersin.orgnih.govcaister.com These pumps are membrane proteins that actively transport antibiotics out of bacterial cells. nih.gov Given that some phenolic compounds and their derivatives have shown EPI activity, it is plausible that Ethyl 2,3,4-trimethoxybenzoate or its analogs could inhibit these pumps, thereby potentiating the effects of existing antibiotics. researchgate.net

Enzyme Inhibition: The substituted benzene (B151609) ring could interact with the active sites of various enzymes. Systematic screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal novel inhibitory activities.

Elucidation of Mechanistic Pathways: Once a biological target is identified, further studies will be necessary to understand the precise mechanism of action. This could involve a combination of biochemical assays, structural biology (e.g., X-ray crystallography of the compound bound to its target), and cell-based assays to understand its effects on cellular pathways.

Table 4: Potential Biological Targets for Ethyl 2,3,4-trimethoxybenzoate and Rationale for Investigation

| Potential Target Class | Specific Examples | Rationale |

|---|---|---|

| Bacterial Efflux Pumps | NorA (in S. aureus), AcrB (in E. coli) | Structural similarities to known phenolic EPIs. Potential to reverse antibiotic resistance. frontiersin.org |

| Tubulin | - | The trimethoxyphenyl group is a key pharmacophore in many tubulin polymerization inhibitors used in cancer chemotherapy. |

| Cytochrome P450 Enzymes | CYP1B1 | Methoxy-substituted stilbenes are known inhibitors of CYP1B1, an enzyme implicated in cancer. arabjchem.org |

Q & A

Basic: What are the optimized synthetic protocols for Ethyl 2,3,4-trimethoxybenzoate, and how can reaction yields be maximized?

Ethyl 2,3,4-trimethoxybenzoate is typically synthesized via esterification of 2,3,4-trimethoxybenzoic acid with ethanol under acidic conditions. Key steps include:

- Catalyst choice : Sulfuric acid (H₂SO₄) is commonly used as a catalyst, with molar ratios of acid to substrate ranging from 1:1.3 to 1:2 (e.g., 0.3 mL H₂SO₄ per 1.4 g substrate) .

- Reaction time and temperature : Reactions are often conducted under reflux (e.g., 5–6 hours) to achieve yields of 85–90% after recrystallization in ethyl acetate .

- Purification : Recrystallization in ethanol or ethyl acetate improves purity, as demonstrated by melting point consistency (e.g., 119–120°C) .

Basic: How is Ethyl 2,3,4-trimethoxybenzoate characterized using spectroscopic and analytical methods?

Characterization involves:

- ¹H-NMR : Key signals include aromatic protons (δ 7.12–7.42 ppm), methoxy groups (δ 3.65–3.87 ppm), and ethyl ester protons (δ 4.70 ppm for adjacent hydrogens) .

- FTIR : Strong ester carbonyl stretches at ~1754 cm⁻¹ and methoxy C-O vibrations at 1223–1055 cm⁻¹ .

- Elemental analysis : Confirmation of empirical formula (e.g., C₁₃H₁₆O₅) with <1% deviation between calculated and observed values .

Advanced: How do structural modifications of Ethyl 2,3,4-trimethoxybenzoate derivatives influence biological activity?

- Methoxy vs. hydroxyl groups : Replacement of hydroxyl groups with methoxy substituents (e.g., in Ethyl 3,4,5-trimethoxybenzoate) reduces antifungal activity, suggesting free hydroxyls are critical for hydrogen bonding to microbial targets .

- Coordination with metals : Complexation with lanthanides (e.g., Dy(III)) alters bioactivity by modifying solubility and redox properties, as shown in FTIR studies of decomposed products .

- Pharmacological analogs : Derivatives like [2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate exhibit opioid receptor agonism, highlighting the role of ester groups in receptor binding .

Advanced: What role does Ethyl 2,3,4-trimethoxybenzoate play in the formation of coordination complexes with transition metals?

- Lanthanide complexes : The ligand binds to heavy lanthanides (e.g., Dy(III)) via carboxylate oxygen atoms, forming thermally stable complexes. FTIR spectra show shifts in asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) vibrations upon coordination .

- Copper(II) clusters : In copper(II) carboxylate systems, the trimethoxybenzoate moiety facilitates µ-aqua bridging, influencing magnetic properties. Magnetic susceptibility data and X-ray crystallography are critical for analyzing these interactions .

Advanced: How can researchers resolve contradictions in bioactivity data between Ethyl 2,3,4-trimethoxybenzoate and its analogs?

- Structural benchmarking : Compare substituent effects using analogs like ethyl 3,4,5-trimethoxybenzoate (reduced antifungal activity) vs. gallic acid (higher activity due to hydroxyl groups) .

- Assay standardization : Control variables such as biofilm formation protocols (e.g., static vs. flow-cell models) and microbial strains to isolate structural contributions .

- Mechanistic studies : Use receptor-binding assays (e.g., opioid receptor agonism tests) to differentiate direct activity from nonspecific effects .

Advanced: What methodological approaches are used to study the thermal decomposition of Ethyl 2,3,4-trimethoxybenzoate metal complexes?

- Thermogravimetric analysis (TGA) : Monitors mass loss patterns (e.g., ~200–500°C for lanthanide complexes) to infer decomposition steps .

- Evolved gas analysis (EGA) : Couples TGA with FTIR to identify gaseous products (e.g., CO₂, H₂O) and validate decomposition pathways .

- Kinetic modeling : Applies the Flynn-Wall-Ozawa method to calculate activation energies for decomposition stages .

Basic: What solvents and conditions are optimal for recrystallizing Ethyl 2,3,4-trimethoxybenzoate?

- Solvent selection : Ethyl acetate is preferred for high recovery (85% yield) and purity, as evidenced by sharp melting points (e.g., 119–120°C) .

- Temperature control : Slow cooling from reflux temperature minimizes co-precipitation of impurities.

- Gradient crystallization : Sequential use of ethanol and hexane improves crystal uniformity .

Advanced: How does the electronic structure of Ethyl 2,3,4-trimethoxybenzoate influence its reactivity in multicomponent reactions (MCRs)?

- Electrophilic aromatic substitution (EAS) : Methoxy groups act as electron-donating substituents, directing reactions to the para position in MCRs (e.g., synthesizing thiazolo[3,2-a]pyrimidine derivatives) .

- Microwave-assisted synthesis : Enhances reaction rates (e.g., 76% yield in 5 hours) by polarizing the ester carbonyl group, as shown in dye synthesis studies .

Advanced: What computational methods complement experimental studies of Ethyl 2,3,4-trimethoxybenzoate derivatives?

- DFT calculations : Predict vibrational frequencies (e.g., ν(C=O)) and compare with experimental FTIR data to validate ligand-metal binding modes .

- Molecular docking : Models interactions with biological targets (e.g., opioid receptors) to rationalize structure-activity relationships .

Basic: What safety and handling protocols are recommended for Ethyl 2,3,4-trimethoxybenzoate in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., SO₂ from H₂SO₄ catalysis) .

- Waste disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.